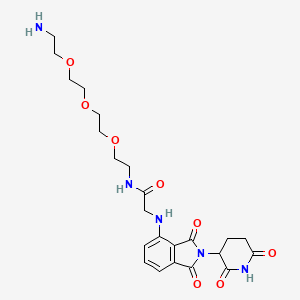

Thalidomide-NH-amido-PEG3-C2-NH2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H31N5O8 |

|---|---|

Molecular Weight |

505.5 g/mol |

IUPAC Name |

N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide |

InChI |

InChI=1S/C23H31N5O8/c24-6-8-34-10-12-36-13-11-35-9-7-25-19(30)14-26-16-3-1-2-15-20(16)23(33)28(22(15)32)17-4-5-18(29)27-21(17)31/h1-3,17,26H,4-14,24H2,(H,25,30)(H,27,29,31) |

InChI Key |

JDAVUUWRSYFJKC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCOCCOCCOCCN |

Origin of Product |

United States |

Foundational & Exploratory

Thalidomide-NH-amido-PEG3-C2-NH2 CAS number 2983036-98-0

CAS Number: 2983036-98-0 Classification: E3 Ligase Ligand-Linker Conjugate (Precursor for PROTAC® Development)[]

Executive Summary

Thalidomide-NH-amido-PEG3-C2-NH2 (CAS 2983036-98-0) is a specialized chemical scaffold designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[] It functions as the "E3 ligase recruiting module," specifically targeting Cereblon (CRBN) , a component of the E3 ubiquitin ligase complex CRL4^CRBN.[]

Structurally, this compound consists of a Pomalidomide core (often referred to as 4-amino-thalidomide) functionalized at the 4-amino position with a glycine-based amide linker, which extends into a polyethylene glycol (PEG) chain terminating in a primary amine.[] This terminal amine serves as a universal chemical handle, allowing researchers to conjugate the molecule to a ligand targeting a Protein of Interest (POI) via standard amide coupling chemistries.[]

Key Application: Targeted Protein Degradation (TPD) drug discovery.[]

Chemical Architecture & Physicochemical Properties[1]

Structural Breakdown

The nomenclature "this compound" describes a specific connectivity designed to optimize CRBN binding while providing a flexible exit vector.[]

-

E3 Ligand Core: Pomalidomide (4-amino-thalidomide).[] The "NH" in the name refers to the attachment point at the 4-amino group of the phthalimide ring.[] This position is the established "exit vector" that minimizes interference with CRBN binding.[]

-

Linker Motif (NH-amido): The core is connected to the PEG chain via an acetamide spacer (-NH-CH2-C(=O)-NH-).[] This glycine-like unit improves stability and solubility compared to direct alkylation.[]

-

Spacer (PEG3): A hydrophilic polyethylene glycol chain (3 units) provides flexibility, allowing the PROTAC to span the gap between the E3 ligase and the POI.[]

-

Terminal Handle (C2-NH2): A primary ethylamine group available for conjugation with carboxyl-containing POI ligands.[]

Properties Table[1]

| Property | Specification |

| CAS Number | 2983036-98-0 |

| Chemical Formula | C₂₃H₃₂N₆O₈ (Estimated base form) |

| Molecular Weight | ~520.54 g/mol (Base); Salts (e.g., HCl) will vary |

| Solubility | Soluble in DMSO (>50 mg/mL), DMF; Limited solubility in water |

| Purity Grade | typically >95% (HPLC) for research applications |

| Storage | -20°C (Powder), -80°C (In DMSO solution); Protect from moisture |

| Stability | Stable for >1 year as lyophilized powder; use DMSO stocks within 1 month |

Mechanism of Action: The Ternary Complex[1]

The efficacy of a PROTAC synthesized from this conjugate relies on the formation of a ternary complex: POI — PROTAC — E3 Ligase .[]

-

Recruitment: The Thalidomide/Pomalidomide moiety binds to the thalidomide-binding domain of Cereblon (CRBN).[]

-

Targeting: The conjugated POI ligand binds to the target protein.[][2]

-

Ubiquitination: The proximity induced by the linker allows the E2 enzyme (associated with the E3 complex) to transfer ubiquitin onto lysine residues of the POI.[]

-

Degradation: Poly-ubiquitinated POI is recognized and degraded by the 26S Proteasome.[]

Diagram: PROTAC Mechanism of Action[1][5]

Caption: Logical flow of PROTAC-mediated protein degradation initiated by the Thalidomide-Linker conjugate.

Synthetic Protocols & Experimental Design

Conjugation Workflow

The primary amine (-NH2) of CAS 2983036-98-0 is designed to react with a carboxylic acid (-COOH) on your target ligand.[]

Reaction Type: Amide Coupling Recommended Reagents: HATU or EDC/NHS Solvent System: DMF or DMSO (anhydrous)[]

Step-by-Step Protocol (Standard HATU Coupling)

-

Activation:

-

Dissolve the Carboxylic Acid POI Ligand (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir at Room Temperature (RT) for 15 minutes to activate the acid.

-

-

Conjugation:

-

Add This compound (1.0 – 1.1 eq) to the reaction mixture.[]

-

Note: Ensure the pH remains basic (pH ~8-9) by adding more DIPEA if necessary.[]

-

-

Reaction:

-

Stir at RT for 2–16 hours. Monitor progress via LC-MS (Look for mass shift: MW_Ligand + MW_Linker - 18 Da).

-

-

Work-up:

-

Dilute with water/brine and extract with EtOAc (if product is hydrophobic).[]

-

Alternatively, for polar PROTACs, purify directly via Prep-HPLC.[]

-

-

Purification:

-

Isolate the final PROTAC using Reverse Phase HPLC (C18 column).[]

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid or TFA.[]

-

Critical Experimental Considerations

-

Linker Length: This specific conjugate uses a PEG3 linker.[] This is a "medium" length linker. If your initial PROTAC is inactive, consider screening analogs with PEG2 or PEG5 linkers to alter the spatial orientation of the ternary complex.[]

-

Control Compound: Always synthesize a "Negative Control" PROTAC where the Thalidomide moiety is methylated (e.g., N-methyl thalidomide) or structurally altered to prevent CRBN binding.[] This validates that degradation is CRBN-dependent.[]

-

Solubility: The PEG chain aids solubility, but the final PROTAC may still be hydrophobic depending on the POI ligand.[] Use DMSO for biological stock solutions.[]

Diagram: Synthesis Workflow

Caption: Standard chemical synthesis workflow for generating PROTACs using the amine-functionalized linker.

Storage and Stability

-

Lyophilized Powder: Stable for 1-2 years at -20°C. Keep desiccated.[]

-

In Solution (DMSO): Stable for approximately 1 month at -20°C. Avoid repeated freeze-thaw cycles, which can hydrolyze the imide rings of the thalidomide core.[]

-

Handling: The thalidomide moiety is sensitive to base-catalyzed hydrolysis (opening of the glutarimide ring).[] Avoid prolonged exposure to high pH (>10) aqueous solutions.[]

References

-

Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine.[][3][4] Cell Chemical Biology. Retrieved from [Link]

-

Sato, T., et al. (2021). Cereblon-Based Small-Molecule Compounds to Control Neural Stem Cell Proliferation in Regenerative Medicine. Frontiers in Cell and Developmental Biology. Retrieved from [Link]

Sources

Engineering Efficacy: A Technical Guide to Thalidomide-Based PROTAC Design

Executive Summary

This technical guide provides a rigorous framework for the design, synthesis, and validation of Thalidomide-based Proteolysis Targeting Chimeras (PROTACs). It is intended for medicinal chemists and chemical biologists seeking to leverage the Cereblon (CRBN) E3 ligase for targeted protein degradation (TPD). Unlike traditional inhibition, this modality requires the simultaneous optimization of binary binding, ternary complex stability, and ubiquitination kinetics.

Part 1: Mechanistic Foundation & Structural Logic

The CRL4-CRBN E3 Ligase Complex

Thalidomide and its immunomodulatory imide drug (IMiD) analogs (Lenalidomide, Pomalidomide) function as "molecular glues" that bind to Cereblon (CRBN), the substrate receptor of the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4).[1][2][3][4]

-

The Binding Pocket: Crystallographic data reveals that the glutarimide ring of thalidomide inserts into a hydrophobic "tri-tryptophan" pocket (Trp380, Trp386, Trp400) on the surface of CRBN.

-

The Exit Vector: The phthalimide ring remains solvent-exposed, providing a crucial handle for linker attachment without disrupting the essential glutarimide-CRBN interaction.

-

Catalytic Cycle: The PROTAC recruits the Protein of Interest (POI) to CRBN, inducing the transfer of ubiquitin from an E2 enzyme to surface lysines on the POI. The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome.[5]

The Degradation Cycle (Visualization)

Figure 1: The catalytic cycle of PROTAC-mediated degradation.[6] Note the recycling step which allows substoichiometric drug concentrations to degrade multiple copies of the target.

Part 2: Rational Design of the Conjugate

The Warhead: Why Pomalidomide?

While Thalidomide is the parent compound, Pomalidomide is frequently preferred for PROTAC design due to the presence of an amino group at the C4 position of the phthalimide ring.

-

C4-Amino Position: This position is solvent-exposed in the CRBN-bound state. Functionalization here (e.g., via amide or alkyl amine formation) minimally perturbs CRBN binding affinity (

). -

C5 Position: While accessible, C5 functionalization often leads to distinct vector orientations that may be less favorable for many targets, though it remains a valid alternative for exploring ternary complex geometry.

The Linker: The Critical Variable

The linker is not merely a connector; it dictates the physicochemical properties and the spatial orientation of the ternary complex.

Table 1: Comparative Analysis of Linker Chemistries

| Linker Class | Composition | Advantages | Disadvantages | Best Use Case |

| PEG Chains | Polyethylene glycol | High water solubility; Flexible. | Oxidative liability; Low permeability if too long. | Initial screening (PEG2-PEG6) to find optimal length. |

| Alkyl Chains | Hydrocarbon ( | High permeability; Metabolic stability. | Poor solubility (lipophilic); "Greasy". | Improving cell permeability after length optimization. |

| Rigid Linkers | Piperazine, Piperidine, Alkynes | Constrains geometry; Improves cooperativity. | Synthesis complexity; Can clash if geometry is wrong. | Locking a specific ternary conformation for selectivity.[7] |

Part 3: Chemical Synthesis Strategies

Synthesis Workflow

The most robust route to Thalidomide-based PROTACs utilizes 4-fluorothalidomide as a universal precursor. This allows for a Nucleophilic Aromatic Substitution (

Figure 2: Standard synthetic route for C4-linked Pomalidomide PROTACs via SNAr chemistry.

Detailed Protocol: Pomalidomide-Linker Synthesis

Objective: Synthesize a Pomalidomide-PEG-Amine building block.

Reagents:

-

4-Fluorothalidomide (1.0 eq)[8]

-

N-Boc-ethylenediamine (or PEG-diamine) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

-

Anhydrous DMF (Dimethylformamide)[8]

Step-by-Step Procedure:

-

Preparation: Dissolve 4-Fluorothalidomide in anhydrous DMF (0.2 M concentration) in a round-bottom flask under

atmosphere.-

Note: Moisture can hydrolyze the imide ring. Ensure reagents are dry.

-

-

Addition: Add DIPEA followed by the N-Boc-diamine linker.

-

Reaction: Heat the mixture to 90°C for 12-16 hours. Monitor by LC-MS (Target mass: SM + Diamine - HF).

-

Checkpoint: The solution should turn yellow (characteristic of the amino-phthalimide chromophore).

-

-

Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Hexane/EtOAc or DCM/MeOH).

-

Deprotection: Dissolve the intermediate in DCM. Add TFA (1:1 ratio). Stir for 1 hour. Evaporate volatiles to yield the TFA salt of the Pomalidomide-Linker-Amine.

Part 4: Biological Characterization & Validation

The "Hook Effect" Self-Validation

A hallmark of PROTACs is the "Hook Effect" (bell-shaped dose-response curve).

-

Mechanism: At high concentrations, binary complexes (PROTAC-POI and PROTAC-E3) saturate the system, preventing the formation of the productive ternary complex (POI-PROTAC-E3).

-

Validation: If your degradation assay shows a plateau rather than a hook at high concentrations (

), verify if the mechanism is truly proteasome-dependent (use MG-132 control).

Key Assays

A. Binary Binding (FP or TR-FRET)

-

Purpose: Confirm the PROTAC still binds CRBN and the POI individually.

-

Method: Fluorescence Polarization (FP) using a fluorescently labeled thalidomide probe.

-

Success Criteria:

should be within 10-fold of the parent ligand.

B. Ternary Complex Formation (AlphaLISA)

-

Purpose: Measure the cooperativity (

) of the POI-PROTAC-CRBN complex. -

Method: Recombinant POI (His-tagged) + CRBN (Flag-tagged) + PROTAC. AlphaLISA donor/acceptor beads bind the tags. Signal correlates to complex stability.[7]

C. Cellular Degradation (Western Blot / HiBiT)

-

Purpose: Determine

(concentration for 50% degradation) and -

Protocol (Western Blot):

-

Treat cells with PROTAC (0.1 nM - 10

) for 6-24 hours. -

Lyse cells (RIPA buffer + Protease Inhibitors).[5]

-

Normalize total protein (BCA Assay).

-

Immunoblot for POI and a loading control (e.g., GAPDH).

-

Control: Pre-treat with MLN4924 (Neddylation inhibitor) or Epoxomicin (Proteasome inhibitor) to prove mechanism.

-

Part 5: Troubleshooting & Optimization

| Observation | Root Cause Analysis | Corrective Action |

| No Degradation | Linker length is incorrect (Steric clash). | Synthesize a "linkerology" library (e.g., 2, 4, 6, 8 PEG units). |

| Poor Permeability | Linker is too polar (high TPSA). | Switch from PEG to Alkyl chain or rigid piperazine linker. |

| Cytotoxicity | Off-target degradation (Neosubstrates). | Test against known IMiD neosubstrates (e.g., IKZF1/3, SALL4) via Western Blot. |

| Instability | Glutarimide hydrolysis. | Store compounds in DMSO at -20°C. Avoid aqueous basic buffers ( |

References

-

Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide.[1] Nature, 512(7512), 49–53. Link

-

Winter, G. E., et al. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation. Science, 348(6241), 1376-1381. Link

-

Bondeson, D. P., et al. (2018).[9] Catalytic in vivo protein knockdown by small-molecule PROTACs.[10][11] Nature Chemical Biology, 11, 511–517. Link

-

Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs.[12] Nature Structural & Molecular Biology, 21, 803–809. Link

-

Petzold, G., et al. (2016). Structural basis of lenalidomide-induced CK1α degradation by the CRL4-CRBN ubiquitin ligase. Nature, 532, 127–130. Link

Sources

- 1. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 2. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. promegaconnections.com [promegaconnections.com]

- 4. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pnas.org [pnas.org]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

Amine-Terminated PROTAC Linkers for Cereblon Recruitment: Design, Synthesis, and Optimization

The following technical guide is structured as a high-level whitepaper for drug discovery scientists. It prioritizes mechanistic understanding, actionable protocols, and data-driven optimization strategies.

Executive Summary

The modular assembly of Proteolysis Targeting Chimeras (PROTACs) relies heavily on "plug-and-play" building blocks. Among these, amine-terminated Cereblon (CRBN) linkers represent the industry standard for recruiting the CRL4-CRBN E3 ligase complex. These pre-assembled motifs—typically comprising a thalidomide/pomalidomide derivative linked to a primary or secondary amine—allow for rapid conjugation with carboxylic acid-functionalized target protein ligands.[1]

This guide analyzes the structural logic, synthetic pathways, and optimization parameters for these linkers, providing a robust framework for generating high-efficiency degraders.

The Chemistry of Cereblon Recruitment[2][3]

Structural Biology of the Anchor

Cereblon (CRBN) recruits substrates via a tri-tryptophan hydrophobic pocket (Trp380, Trp386, Trp400). Immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide bind this pocket, mimicking a uridine ring.

-

The C4-Amino Vector: The most validated attachment point for linkers is the C4-position of the phthalimide ring (found in Pomalidomide and Lenalidomide). Crystallographic data confirms that substituents at C4 extend into the solvent, minimizing steric clash with the CRBN binding pocket while projecting the linker toward the target protein.

-

The C5-Vector: While feasible, C5-substitution often alters the vector trajectory, potentially affecting the ternary complex geometry. C4 remains the gold standard for general-purpose library generation.

Why Amine-Terminated Linkers?

The "Amine-Linker-Ligand" design is strategic. Most small molecule inhibitors (Target Protein Ligands) are optimized to contain solvent-exposed carboxylic acids or can be easily derivatized to bear one. Therefore, an amine-terminated CRBN building block enables a standardized Amide Coupling workflow, facilitating the parallel synthesis of PROTAC libraries.

Linker Design: Composition & Physicochemical Control[4][5][6][7][8][9][10]

The linker is not merely a connector; it is a thermodynamic determinant of the Ternary Complex (

Composition Comparison: PEG vs. Alkyl

The choice between Polyethylene Glycol (PEG) and Alkyl chains dictates the physicochemical profile of the final PROTAC.[2][3]

| Feature | PEG Linkers (Hydrophilic) | Alkyl Linkers (Lipophilic) |

| Solubility | High (crucial for biological assays) | Low (risk of aggregation) |

| Permeability | Moderate (can be limited by TPSA) | High (passive diffusion) |

| Conformation | Flexible (high entropic penalty) | Semi-flexible/Rigid |

| Metabolic Stability | Susceptible to oxidative metabolism | Generally stable |

| Use Case | Default starting point for libraries | Used to improve cell permeability |

The "Goldilocks" Length

Linker length screens are mandatory.

-

Too Short (<10 Å): Steric clashes prevent the formation of the POI-PROTAC-E3 complex.

-

Too Long (>25 Å): High entropic cost (

) reduces the population of the productive ternary complex. -

Standard Library: A typical screen includes linkers of 2, 4, 6, and 8 PEG units (or equivalent alkyl lengths) to probe the spatial requirements of the interface.

Synthesis Protocols

Synthesis of the Amine-Terminated Building Block

Direct alkylation of Pomalidomide is often low-yielding. The industry-standard route utilizes 4-Fluorothalidomide in a Nucleophilic Aromatic Substitution (

Protocol: Synthesis of Pomalidomide-Linker-NH2

Reagents: 4-Fluorothalidomide, N-Boc-diamine (linker), DIPEA, DMF, TFA (or HCl/Dioxane).

-

Coupling:

-

Dissolve 4-Fluorothalidomide (1.0 eq) and

-Boc-protected diamine linker (1.2 eq) in anhydrous DMF. -

Add DIPEA (2.5 eq).

-

Heat to 90°C for 12–16 hours. (Note: Secondary amines react faster and often give higher yields than primary amines).[4][5]

-

Validation: Monitor by LC-MS for the disappearance of fluoride starting material.

-

-

Workup:

-

Dilute with water/EtOAc. Wash organic layer with brine. Dry over

. -

Purify via Flash Column Chromatography (Hexane/EtOAc).

-

-

Deprotection (Boc Removal):

-

Dissolve the intermediate in DCM.

-

Add TFA (20% v/v) or 4M HCl in Dioxane. Stir at RT for 1–2 hours.

-

Concentrate in vacuo. The resulting salt (TFA or HCl) is the stable Amine-Terminated Building Block .

-

Conjugation to Target Ligand (The "Click" Step)

This step connects the CRBN recruitment tool to your protein of interest (POI) ligand.

Protocol: Amide Coupling

Reagents: POI-Ligand-COOH, Pomalidomide-Linker-NH2, HATU, DIPEA, DMSO/DMF.

-

Activation: Dissolve POI-Ligand-COOH (1.0 eq) in dry DMSO. Add HATU (1.1 eq) and DIPEA (3.0 eq).[4][5] Stir for 5 mins to form the activated ester.

-

Coupling: Add Pomalidomide-Linker-NH2 (1.0 eq).

-

Reaction: Stir at RT for 1–4 hours.

-

Tip: If the amine is a salt (e.g., TFA salt), ensure enough DIPEA is added to neutralize it.

-

-

Purification: Inject the crude reaction mixture directly onto a Prep-HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid gradient).

-

Lyophilization: Freeze-dry fractions to obtain the final PROTAC powder.

Visualization of Workflows & Mechanisms

Synthetic Workflow (Graphviz)

The following diagram illustrates the modular synthesis strategy described above.

Caption: Modular synthesis pathway converting 4-Fluorothalidomide into a "Plug-and-Play" amine-terminated building block for PROTAC assembly.

Mechanism of Action: Ternary Complex (Graphviz)

Understanding the equilibrium is vital. The linker must facilitate the formation of the ternary complex, not just binary binding.[6]

Caption: The equilibrium of PROTAC action. The linker influences the stability of the Ternary Complex (green), which is required for ubiquitination.[7][6]

Troubleshooting & Optimization

The "Hook Effect"

At high PROTAC concentrations, binary complexes (PROTAC-POI and PROTAC-E3) saturate the system, preventing ternary complex formation.

-

Diagnosis: Bell-shaped degradation curve in Western Blot assays.

-

Solution: This is an intrinsic property. Ensure

(degradation concentration) is measured below the Hook Effect threshold.

Low Degradation Efficiency

If the PROTAC binds both targets but fails to degrade:

-

Linker Geometry: The linker may be too short, preventing the proteins from coming close enough for Ubiquitin transfer. Action: Synthesize analogs with +2 to +4 PEG units.

-

Linker Attachment: The exit vector from the POI ligand may be burying the linker. Action: Change the attachment point on the POI ligand.

-

Permeability: The PROTAC may not be entering the cell. Action: Switch from PEG to an Alkyl linker or a rigid piperazine linker to reduce TPSA.

References

-

Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. Chemical Science (RSC), 2021. Available at: [Link]

-

Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 2020. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]

- 5. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Comparative Analysis of Thalidomide-NH-Amido vs. Thalidomide-O-Amido Linkers in PROTAC Design

Executive Summary

In the rational design of Proteolysis Targeting Chimeras (PROTACs), the recruitment of the E3 ubiquitin ligase Cereblon (CRBN) is predominantly achieved using thalidomide analogs.[1] While the glutarimide ring is essential for CRBN binding (engaging the tri-tryptophan pocket), the phthalimide ring serves as the solvent-exposed vector for linker attachment.

This guide provides an in-depth technical comparison between two distinct C4-functionalized linker strategies:

-

Thalidomide-NH-Amido: Derived from Pomalidomide (4-aminothalidomide), where the linker is attached via an amide bond directly to the aniline nitrogen.

-

Thalidomide-O-Amido: Derived from 4-Hydroxythalidomide, where the linker is attached via an ether bond to an acetamide motif (typically oxyacetamide).

The choice between these two affects synthetic accessibility, physicochemical properties (PSA/solubility), and the exit vector geometry, ultimately influencing ternary complex stability and degradation efficiency (

Structural and Electronic Basis

Chemical Architecture

The core difference lies in the atom connecting the phthalimide ring to the linker chain and the immediate electronic environment.

-

NH-Amido Linker (Pomalidomide-based):

-

Structure: Phthalimide-C4-NH-CO -Linker.

-

Electronics: The formation of an amide bond on the C4-amino group converts the strongly electron-donating amine (

) into an amide. While the nitrogen still donates electron density via resonance, the carbonyl group withdraws density. This can slightly alter the -

Geometry: The amide bond (

) possesses partial double-bond character, restricting rotation and enforcing a planar geometry at the attachment point. This creates a "stiffer" exit vector.

-

-

O-Amido Linker (4-Hydroxythalidomide-based):

-

Structure: Phthalimide-C4-O-CH

-CO-NH -Linker (Oxyacetamide). -

Electronics: The attachment is an ether (

) to the ring. Oxygen is a strong -

Geometry: The ether linkage (

) allows for free rotation around the C-O and C-C bonds. The subsequent amide is pushed further away from the ring by a methylene spacer. This results in a more flexible exit vector compared to the NH-amido analog.

-

Impact on CRBN Binding

Crystallographic studies (e.g., PDB: 4CI1, 5FQD) confirm that the C4 position of the phthalimide ring points towards the solvent interface.

-

Tolerance: CRBN is generally tolerant of substitutions at C4. However, the NH-amido linkage, being more rigid, directs the linker trajectory more distinctively.

-

Vector Analysis: The O-amido linker, containing the extra methylene group (

), extends the linker length by approximately 2.5 Å compared to the direct amide attachment. This subtle difference can be the deciding factor in avoiding steric clashes with the target protein in the ternary complex.

Physicochemical Properties & Permeability[2]

The "linker penalty" in PROTACs often manifests as poor cell permeability. The choice of NH- vs. O-amido significantly impacts the calculated LogP (cLogP) and Topological Polar Surface Area (TPSA).

| Feature | Thalidomide-NH-Amido | Thalidomide-O-Amido | Impact |

| H-Bond Donors | 1 (Amide NH) | 1 (Amide NH) | Neutral (Both introduce 1 amide) |

| H-Bond Acceptors | 1 (Carbonyl) | 2 (Ether O + Carbonyl) | O-Amido has higher TPSA |

| Lipophilicity | Moderate | Slightly Lower | O-Amido is more polar due to the ether oxygen |

| Solubility | Moderate | High | Ether oxygen acts as a weak base/acceptor, improving aqueous solubility |

| Metabolic Stability | High (Amidase resistant) | Moderate | Ether is stable; however, O-dealkylation by CYPs is a potential risk |

Expert Insight: If a PROTAC suffers from low solubility, switching from a Pomalidomide-based (NH) to a 4-Hydroxythalidomide-based (O-amido) anchor is a standard medicinal chemistry maneuver to lower cLogP and improve dissolution rates without altering the target warhead.

Synthetic Workflows

The synthetic routes for these two linkers differ fundamentally. The NH-amido route utilizes standard peptide coupling, whereas the O-amido route requires alkylation chemistry.

Visualization of Synthetic Pathways

Figure 1: Parallel synthetic workflows showing the direct coupling for NH-amido variants versus the multi-step alkylation/coupling required for O-amido variants.[1][2]

Detailed Experimental Protocols

These protocols are designed to be self-validating. The completion of the reaction is monitored by LC-MS, looking for the specific mass shift associated with the linker addition.

Protocol A: Synthesis of Thalidomide-NH-Amido Linker

Context: Direct functionalization of Pomalidomide. Note that the aniline at C4 is electronically deactivated compared to standard alkyl amines, often requiring forcing conditions or high-activity coupling agents like HATU or POCl3.

-

Reagents:

-

Pomalidomide (1.0 eq)

-

Linker-COOH (1.2 eq)

-

HATU (1.5 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Solvent: Anhydrous DMF (Dimethylformamide)

-

-

Procedure:

-

Dissolve Linker-COOH and DIPEA in anhydrous DMF under

atmosphere. Stir for 10 min. -

Add HATU and stir for 15 min to activate the acid (formation of the active ester).

-

Add Pomalidomide solid in one portion.

-

Critical Step: Heat the reaction to 50-60°C . The C4-aniline is a poor nucleophile; room temperature reactions often stall.

-

Monitor via LC-MS. Expect

corresponding to Pomalidomide + Linker - -

Workup: Dilute with ethyl acetate, wash with 5% LiCl (to remove DMF), saturated

, and brine. Dry over

-

Protocol B: Synthesis of Thalidomide-O-Amido Linker

Context: This is a two-stage process. First, creating the "O-amido" handle (oxyacetic acid), then coupling to the linker amine.

Stage 1: Preparation of Thalidomide-O-acetic acid

-

Reagents:

-

4-Hydroxythalidomide (1.0 eq)

-

tert-Butyl bromoacetate (1.2 eq)

-

Potassium Carbonate (

) (2.0 eq) -

Solvent: Anhydrous DMF

-

-

Procedure:

-

Suspend 4-Hydroxythalidomide and

in DMF. -

Add tert-Butyl bromoacetate dropwise at 0°C, then warm to RT. Stir for 4-12 hours.

-

Validation: LC-MS shows alkylated product.

-

Deprotection: Treat the intermediate with TFA/DCM (1:1) for 1 hour to remove the tert-butyl group, yielding Thalidomide-O-CH2-COOH .

-

Stage 2: Coupling to Linker

-

Reagents:

-

Thalidomide-O-CH2-COOH (from Stage 1)

-

Linker-NH2 (Amine functionalized linker)

-

HATU / DIPEA / DMF[1]

-

-

Procedure:

-

Standard amide coupling (as in Protocol A), but performed at Room Temperature . The aliphatic carboxylic acid is highly reactive, and the amine on the linker is usually a good nucleophile. Heating is rarely required.

-

Comparative Data Analysis

When selecting a linker strategy, the following decision matrix applies.

| Parameter | Thalidomide-NH-Amido | Thalidomide-O-Amido |

| Synthetic Efficiency | High (1 step from commercial Pom) | Medium (Requires alkylation + deprotection) |

| Linker Flexibility | Low (Rigid amide at ring) | High (Ether + Methylene spacer) |

| Aqueous Solubility | Low/Medium | Medium/High (Polar ether oxygen) |

| Exit Vector Length | Short (Direct) | Extended (+ ~2.5 Å) |

| Target Specificity | Better for targets requiring rigid positioning | Better for targets requiring "reach" or flexibility |

| Chemical Stability | Susceptible to strong acid/base hydrolysis | Stable (Ether bond is robust) |

Ternary Complex Logic

The choice implies a specific hypothesis about the Ternary Complex (E3-Linker-POI):

-

Use NH-Amido if modeling suggests the POI (Protein of Interest) binding site is shallow and close to the solvent surface. The rigidity reduces the entropic penalty of complex formation.

-

Use O-Amido if the POI binding pocket is deep. The extra length and flexibility allow the linker to "snake" out of the E3 pocket without inducing steric strain on the CRBN interface.

Figure 2: Logical flow for selecting linker type based on the structural requirements of the Protein of Interest (POI).

References

-

Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide.[2] Nature, 512(7512), 49-53. Link

-

Winter, G. E., et al. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation. Science, 348(6241), 1376-1381. Link

-

Lai, A. C., & Crews, C. M. (2017). Induced protein degradation: an emerging drug discovery paradigm.[3] Nature Reviews Drug Discovery, 16(2), 101-114. Link

-

Steinebach, C., et al. (2018). Homo-PROTACs for the Chemical Knockdown of Cereblon. ACS Chemical Biology, 13(9), 2771–2782. Link

-

Mullard, A. (2019). PROTACs: the new modalities.[2][3] Nature Reviews Drug Discovery. (Discusses linker chemistry evolution). Link

Sources

- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Optimizing PROTAC Design: Technical Specifications and Application of Thalidomide-NH-amido-PEG3-C2-NH2

Executive Summary

In the rapidly evolving field of Targeted Protein Degradation (TPD), the selection of the E3 ligase ligand-linker conjugate is a critical determinant of PROTAC (Proteolysis Targeting Chimera) efficacy. This guide provides a comprehensive technical analysis of Thalidomide-NH-amido-PEG3-C2-NH2 , a specialized building block designed for recruiting the Cereblon (CRBN) E3 ligase.

Unlike standard thalidomide derivatives, this molecule features a glycine-based "NH-amido" spacer combined with a hydrophilic PEG3 chain. This architecture offers distinct solubility advantages and a unique exit vector from the cereblon binding pocket, often resulting in altered ternary complex geometry compared to its "O-amido" (oxyacetamide) counterparts. This document details its physicochemical properties, synthesis pathways, and experimental protocols for conjugation.

Chemical Identity & Physicochemical Properties[1][2][3]

Precise characterization is essential for stoichiometric accuracy in PROTAC synthesis. The "NH-amido" designation refers to the (Thalidomide-4-ylamino)acetamide linkage, distinguishing it from ether-linked variants.

Core Specifications

| Property | Specification |

| Common Name | This compound |

| IUPAC Name | N-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)acetamide |

| CAS Number | 2983036-98-0 (Free Base) 2983036-99-1 (HCl Salt) |

| Molecular Weight | 505.52 g/mol (Free Base) 541.98 g/mol (HCl Salt) |

| Molecular Formula | C₂₃H₃₁N₅O₈ (Free Base) |

| Solubility | DMSO (>50 mg/mL), DMF; Low solubility in water/PBS without cosolvents.[] |

| Purity Standard | ≥95% (HPLC), typically ≥98% for library synthesis. |

Structural Architecture

The molecule consists of three functional domains:

-

Warhead: Pomalidomide (4-amino-thalidomide core) for high-affinity CRBN binding.

-

Spacer: A glycine-derived amide linkage (-NH-CH₂-CO-NH-) that extends the exit vector, reducing steric clash near the E3 ligase surface.

-

Linker: A PEG3 (11-atom) chain ending in a primary amine (-NH₂) for conjugation.

The Role in PROTAC Development

Mechanism of Action

This molecule acts as the "anchor" moiety. When conjugated to a ligand targeting a Protein of Interest (POI), it forms a bifunctional molecule. The thalidomide moiety binds to the thalidomide-binding domain (TBD) of Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex. The PEG3 linker facilitates the formation of a ternary complex (POI-PROTAC-E3), enabling ubiquitin transfer to the POI and subsequent proteasomal degradation.

Linker Logic: Why PEG3?

The PEG3 (polyethylene glycol) chain provides a specific "Goldilocks" length (~12-15 Å extended).

-

Solubility: PEG chains counteract the hydrophobicity of the thalidomide and many POI ligands, improving the "druglikeness" (ADME properties) of the final PROTAC.

-

Flexibility: It allows the E3 ligase and POI to adopt a productive orientation for ubiquitination.

-

NH-Amido vs. O-Amido: The NH-amido linkage is often more metabolically stable than the ether/ester linkages found in other derivatives, and the additional hydrogen bond donor in the glycine spacer can interact with surface residues on CRBN, potentially altering selectivity.

Synthesis & Stability

Note: This compound is commercially available, but understanding its synthesis is vital for troubleshooting stability issues during conjugation.

Synthetic Route

The synthesis typically proceeds from 4-amino-thalidomide (Pomalidomide). Direct acylation of the aniline nitrogen is difficult; therefore, a two-step alkylation-amidation strategy is often employed.

Stability Considerations

-

Hydrolysis: The glutarimide ring (thalidomide core) is susceptible to hydrolysis at pH > 7.5. Always store stock solutions in anhydrous DMSO at -20°C or -80°C. Avoid aqueous storage for >24 hours.

-

Light Sensitivity: Thalidomide derivatives can be light-sensitive. Store in amber vials.

Experimental Protocol: Conjugation to POI Ligand

This protocol describes the conjugation of This compound to a POI ligand containing a carboxylic acid, using standard amide coupling.

Reagents

-

Linker: this compound (HCl salt).[2]

-

POI Ligand: Target molecule with a free -COOH group.

-

Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine).

-

Solvent: Anhydrous DMSO or DMF.

Step-by-Step Workflow

-

Activation:

-

Dissolve the POI Ligand (1.0 equiv) in anhydrous DMSO (concentration ~50-100 mM).

-

Add DIPEA (3.0 equiv).

-

Add HATU (1.1 equiv).

-

Incubate for 5-10 minutes at Room Temperature (RT) to activate the acid.

-

-

Conjugation:

-

Add This compound (1.1 equiv) directly to the reaction mixture.

-

Note: If using the HCl salt, ensure sufficient DIPEA (at least 1 extra equivalent) is present to neutralize the salt.

-

-

Reaction Monitoring:

-

Stir at RT for 2–4 hours.

-

Monitor via LC-MS. Look for the mass shift:

. -

Target Mass:

(approx).[3]

-

-

Purification:

-

Dilute with MeOH/Water (1:1) and filter.

-

Purify via Reverse-Phase HPLC (C18 column).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

-

Gradient: 5% to 95% ACN over 20 mins.

-

Lyophilize fractions immediately to prevent glutarimide hydrolysis.

-

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Ring Opening (+18 Da) | Hydrolysis of glutarimide ring. | Reduce pH of mobile phase (use Formic Acid or TFA). Avoid leaving sample in basic buffer. |

| Low Yield | Incomplete activation of POI ligand. | Ensure anhydrous solvents. Switch coupling agent to PyBOP or COMU if HATU fails. |

| Precipitation | Poor solubility of the complex. | Use a minimal amount of DMSO/NMP. Add 10% TFE (Trifluoroethanol) to improve solubility during reaction. |

References

-

Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine.[2] Cell Chemical Biology. [Link]

-

Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for somatomimetic teratogenicity. Nature Structural & Molecular Biology. [Link]

Sources

Optimizing Targeted Protein Degradation: The Physicochemical and Functional Attributes of PEG3 Linkers

[1]

Executive Summary

In the architecture of Proteolysis Targeting Chimeras (PROTACs), the linker has evolved from a passive connector to a critical determinant of pharmacological success.[1][2][3] While the E3 ligase ligand and the protein of interest (POI) warhead define specificity, the linker dictates the ternary complex (TC) topology, physicochemical properties, and metabolic stability .

This technical guide focuses on the PEG3 (tri-ethylene glycol) linker, a structural motif that frequently occupies the "Goldilocks zone" in degrader design. It balances the hydrophilicity required for solubility with a chain length (

Physicochemical Rationale: Why PEG3?

The selection of a PEG3 linker is rarely arbitrary; it is a calculated decision to modulate the Topological Polar Surface Area (TPSA) and LogD of the final heterobifunctional molecule.

Solubility vs. Permeability Trade-off

PROTACs are inherently high molecular weight compounds (>800 Da), often violating Lipinski's Rule of 5.

-

Solubility: The ether oxygens in the PEG3 chain act as hydrogen bond acceptors, significantly improving aqueous solubility compared to alkyl chains of similar length (e.g., pentyl or hexyl chains). This is critical for preventing aggregation in biological assays.

-

Permeability: While longer PEG chains (PEG >5) can increase TPSA beyond the threshold for cell permeability (typically >140 Ų is poor), PEG3 adds minimal bulk. It maintains a balance where the molecule remains soluble in the cytosol but sufficiently lipophilic to traverse the cell membrane.

Conformational Flexibility and the "Gauche Effect"

Unlike alkyl chains, which prefer an anti-conformation (extended), PEG chains possess a gauche effect around the C-C bond.

-

Impact: This allows the PEG3 linker to adopt a diverse ensemble of conformations. In the context of the ternary complex, this flexibility allows the linker to "collapse" or "extend" to accommodate the specific spatial requirements of the E3 ligase and POI interface without imposing a high energetic penalty.

Structural Biology: The Ternary Complex

The efficacy of a PROTAC is not solely defined by binding affinity (

The Cooperativity Factor ( )

- (Positive Cooperativity): The linker facilitates new protein-protein interactions (PPIs) between the E3 ligase and the POI.

- (Negative Cooperativity): The linker causes steric clashes.

PEG3 and the "Goldilocks" Zone

A PEG3 linker provides an extended length of approximately 10–13 Å .

-

Too Short (PEG1-2): Often leads to steric clashes between the E3 ligase and POI, preventing ubiquitination.

-

Too Long (PEG >5): Increases the entropic penalty of binding. The "effective molarity" of the E3 ligase relative to the POI decreases, potentially leading to the "Hook Effect" (formation of binary complexes rather than ternary ones) at lower concentrations.

-

PEG3 Optimal Fit: For many canonical pairs (e.g., VHL-based degraders targeting BRD4), PEG3 provides sufficient reach to bridge the binding pockets while keeping the proteins close enough to encourage de novo PPIs.

Visualization: Ternary Complex Formation

Figure 1: The central role of the linker in facilitating the transition from binary to productive ternary complexes.

Synthetic Strategy: Modular Assembly

Synthesizing PEG3-based PROTACs typically follows a modular approach, utilizing "Click Chemistry" or linear amide coupling.

Common PEG3 Building Blocks

-

Azide-PEG3-Amine: For CuAAC click reactions.

-

Boc-Amino-PEG3-Acid: For standard amide coupling.

-

Bromo-PEG3-Alcohol: For ether synthesis (Williamson ether synthesis).

Protocol: Synthesis of a VHL-PEG3-POI Degrader

Objective: Conjugate a POI warhead (carboxylic acid) to a VHL ligand (amine) using a diamino-PEG3 linker.

Step-by-Step Methodology:

-

Activation: Dissolve the POI warhead (1.0 eq) in dry DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min at RT to generate the activated ester.

-

Linker Attachment: Add N-Boc-PEG3-amine (1.2 eq). Stir for 2–4 hours. Monitor by LC-MS for the intermediate (Warhead-PEG3-NH-Boc).

-

Deprotection: Purify the intermediate. Dissolve in DCM/TFA (4:1) to remove the Boc group. Stir for 1 hour. Evaporate volatiles to yield the TFA salt (Warhead-PEG3-NH2).

-

Final Coupling: Dissolve the VHL ligand-acid (1.0 eq) in DMF with HATU (1.2 eq) and DIPEA (5.0 eq). Add the Warhead-PEG3-NH2 salt. Stir overnight.

-

Purification: Purify via preparative HPLC (Water/Acetonitrile gradient with 0.1% Formic Acid). Lyophilize to obtain the final PROTAC.

Comparative Performance Data

The following table synthesizes representative data trends observed in literature (e.g., BRD4 degraders) comparing linker types.

| Property | Alkyl Chain (C6) | PEG3 Linker | PEG10 Linker |

| Aqueous Solubility | Low | High | Very High |

| Cell Permeability | High | Moderate/Good | Low |

| TPSA Contribution | ~0 Ų | ~40 Ų | ~120 Ų |

| Metabolic Stability | High | Moderate (Oxidation risk) | Moderate |

| Hook Effect Risk | Low | Low | High |

| Synthesis Cost | Low | Moderate | High |

Decision Matrix: When to Choose PEG3

Figure 2: Strategic decision tree for selecting PEG3 over alternative linker chemistries.

Experimental Protocols for Evaluation

Ternary Complex Formation Assay (TR-FRET)

Purpose: To determine if the PEG3 linker facilitates cooperative binding between the E3 ligase and POI.

-

Reagents: Biotinylated POI, Terbium-labeled E3 Ligase, PROTAC (serial dilution).

-

Setup: In a 384-well plate, mix 10 nM Biotin-POI, 2 nM Tb-E3, and PROTAC (0.1 nM to 10 µM).

-

Incubation: 60 minutes at RT in assay buffer (PBS + 0.05% Tween-20).

-

Readout: Measure TR-FRET signal (Ex: 340 nm, Em: 495/520 nm).

-

Analysis: Plot signal vs. log[PROTAC]. A bell-shaped curve indicates ternary complex formation. The amplitude of the curve correlates with complex stability.

Degradation Efficiency (Western Blot)

Purpose: Confirm functional degradation in live cells.

-

Treatment: Treat cells (e.g., HEK293) with PROTAC (0, 10, 100, 1000 nM) for 16–24 hours.

-

Lysis: Lyse cells in RIPA buffer with protease inhibitors.

-

Blotting: Separate proteins via SDS-PAGE. Transfer to nitrocellulose.

-

Detection: Probe with specific antibodies for POI and a housekeeping control (e.g., GAPDH).

-

Quantification: Calculate DC50 (concentration for 50% degradation) using densitometry.

References

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Genes & Cancer. Link

-

BenchChem. (2025).[1][3][4][5][6] A Comparative Guide to PEG3 and Alkyl Chain Linkers for PROTAC Efficiency.Link

-

Atilaw, Y., et al. (2021).[6] Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. ACS Med. Chem. Lett. Link

-

Li, X., et al. (2020). Influence of Linker Length and Composition on the Performance of PROTACs.[1][2][5][7][8][9] Frontiers in Chemistry. Link

-

MedChemExpress. PEG3 PROTAC Linker Product Information and Protocols.Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chempep.com [chempep.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 9. Biopharma PEG Provides PEG derivatives Applied in PROTAC Linker [clinicalresearchnewsonline.com]

Technical Guide: Heterobifunctional PROTAC Linkers with Terminal Amine

Executive Summary

The "Universal Adapter" Strategy in Targeted Protein Degradation

In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is no longer viewed as a passive spacer but as a thermodynamic governor of Ternary Complex (TC) stability. Heterobifunctional linkers with a terminal amine represent the industry standard for high-throughput library generation ("Linkerology").

This preference stems from the ubiquity of carboxylic acid motifs in accessible E3 ligase ligands (e.g., VHL-1, Pomalidomide derivatives) and target warheads. The terminal amine provides a "plug-and-play" handle for robust amide coupling, allowing medicinal chemists to rapidly scan linker length and composition—the two critical determinants of cooperativity (

Part 1: Strategic Selection of Amine-Terminated Linkers

The selection of the linker backbone defines the physicochemical profile of the final PROTAC.[1][2] When utilizing a terminal amine handle, the backbone choice dictates solubility, permeability, and the entropic cost of TC formation.

Comparative Analysis of Linker Backbones

| Linker Class | Chemical Composition | Physicochemical Impact | Strategic Application |

| PEG-Amine | Polyethylene Glycol ( | High Solubility: Offsets lipophilicity of warheads.High Flexibility: Lowers energy barrier for initial binding but high entropy penalty. | First-Line Screen: Best for determining optimal length ( |

| Alkyl-Amine | Linear Carbon Chain ( | High Permeability: Increases lipophilicity (logP).Moderate Flexibility: More rigid than PEG. | Membrane Penetration: Use when PEG analogs show poor cellular uptake. |

| Rigid-Amine | Piperazine / Piperidine / Alkyne | Conformational Lock: Reduces entropic penalty ( | Optimization Phase: Use to improve potency/selectivity once optimal length is known. |

The "Goldilocks" Zone of Linker Length

Linker length is the primary variable in PROTAC design.

-

Too Short: Steric clashes prevent simultaneous binding of POI and E3 (Negative Cooperativity).

-

Too Long: The "Effective Molarity" of the E3 ligase decreases; high entropic penalty reduces TC stability.

-

Optimal: Allows "Positive Cooperativity" where the linker facilitates favorable protein-protein interactions (PPIs).[1]

Part 2: Mechanistic Logic (Visualization)

The following diagram illustrates the thermodynamic impact of linker length on the formation of the productive Ternary Complex.

Figure 1: The relationship between linker length and the thermodynamic probability of forming a productive POI-Linker-E3 Ternary Complex.

Part 3: Synthetic Methodology (Amide Coupling)

The most reliable method for conjugating an amine-terminated linker to a carboxylic acid-containing ligand is the HATU-mediated amide coupling. This protocol is designed for parallel synthesis (library generation).[3]

Experimental Protocol: HATU Amide Coupling

Objective: Conjugate a mono-Boc-diamine linker (e.g., N-Boc-PEG4-amine) to a Carboxylic Acid Ligand (Warhead-COOH).

Reagents:

-

Ligand: Warhead-COOH (1.0 equiv)

-

Linker: N-Boc-Linker-NH₂ (1.2 equiv)

-

Coupling Agent: HATU (1:1 [Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.5 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Workflow:

-

Activation (The "Pre-activation" Step):

-

Dissolve Warhead-COOH (1.0 eq) in anhydrous DMF (0.1 M concentration).

-

Add DIPEA (3.0 eq) followed by HATU (1.5 eq).

-

Critical Check: Stir for 5–10 minutes. The solution should turn slightly yellow. This pre-activation forms the active ester (OAt-ester), which is more reactive and less prone to racemization than reacting directly.

-

-

Coupling:

-

Add the Amine-Linker (1.2 eq) to the reaction mixture.

-

Stir at Room Temperature (RT) under nitrogen atmosphere.

-

-

Monitoring (Self-Validation):

-

T=1h: Take a 5 µL aliquot, dilute in 100 µL MeCN, and inject on LC-MS.

-

Success Criteria: Disappearance of Warhead-COOH mass (M+H) and appearance of Product mass (M+Linker+H).

-

Troubleshooting: If conversion is <50%, add 0.5 eq more HATU and stir for 2h.

-

-

Workup & Deprotection (The "One-Pot" Option):

-

Once coupled, the intermediate is usually Boc-protected on the other end.

-

Standard Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, dry over Na₂SO₄, and concentrate.

-

Deprotection: Re-dissolve in DCM:TFA (4:1) to remove the Boc group, exposing the second amine for the next coupling step (to the E3 ligase ligand).

-

Workflow Visualization

Figure 2: Step-by-step synthetic workflow for conjugating amine-terminated linkers, including critical Quality Control (QC) checkpoints.

Part 4: Advanced Considerations & Troubleshooting

The "Exit Vector"

The position where the amine linker attaches to the ligand is the Exit Vector .

-

Rule: The linker must attach to a solvent-exposed region of the ligand when bound to the protein.

-

Validation: Use crystal structures (PDB) to verify that the attachment point points away from the binding pocket. Attaching to a buried residue will abolish binding affinity (

).

Solubility Issues (The "Crash Out")

Amine-terminated linkers, especially alkyl chains, can cause the PROTAC to precipitate during synthesis.

-

Solution: Use "PEG-hybrid" linkers (e.g., 2-unit PEG spacer attached to an alkyl chain).

-

Protocol Adjustment: If precipitation occurs during the HATU reaction, add a co-solvent like DMSO (up to 10%) or increase temperature to 40°C.

Purification of Amine Intermediates

Free amines can streak on silica gel columns due to interaction with acidic silanols.

-

Technical Fix: Pre-treat the silica column with 1% Triethylamine (TEA) in the eluent, or use DCM:MeOH:NH₄OH (90:10:1) as the mobile phase to ensure sharp peaks.

References

-

Troup, R. I., Fallan, C., & Baud, M. G. J. (2020).[4] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.

-

[Link]

-

-

Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems.

-

[Link]

-

-

Zorba, A., et al. (2018).[5] Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences.

-

[Link]

-

-

Maple, H. J., et al. (2019). Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis.

-

[Link]

-

Sources

Methodological & Application

Application Note: Conjugation of Thalidomide-NH-amido-PEG3-C2-NH2 to Carboxylic Acid Ligands for PROTAC Synthesis

Abstract & Introduction

This application note details the protocol for synthesizing Proteolysis Targeting Chimeras (PROTACs) by conjugating the E3 ligase ligand-linker module, Thalidomide-NH-amido-PEG3-C2-NH2 , to a Target Protein of Interest (POI) ligand containing a carboxylic acid.

The module consists of a Cereblon (CRBN)-recruiting thalidomide derivative linked via a PEG3 spacer to a primary amine. The PEG3 linker provides essential solubility and flexibility, facilitating the formation of the ternary complex (POI-PROTAC-E3 Ligase). The primary amine serves as the nucleophilic handle for amide bond formation with the POI ligand.

Critical Consideration: While the amide coupling chemistry is standard, the thalidomide moiety contains a glutarimide ring that is susceptible to both racemization and hydrolysis under basic or aqueous conditions. This protocol is optimized to mitigate these degradation pathways.

Chemical Mechanism

The conjugation relies on the activation of the POI ligand's carboxylic acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), followed by nucleophilic attack by the primary amine of the thalidomide linker.

Reaction Pathway[1][2][3][4]

-

Deprotonation: The tertiary base (DIPEA) deprotonates the carboxylic acid.

-

Activation: The carboxylate reacts with HATU to form an unstable O-acyl(tetramethyl)uronium salt, which rearranges to a reactive active ester (OBt or OAt ester depending on the specific additive, though HATU generates the highly reactive -OAt species).[1]

-

Amidation: The primary amine of the Thalidomide-linker attacks the active ester, expelling the hydroxy-azabenzotriazole byproduct and forming the stable amide bond.

Figure 1: Mechanism of HATU-mediated amide coupling. The carboxylic acid is activated before amine addition to prevent side reactions.

Pre-Reaction Considerations

Stoichiometry & Reagents

To ensure complete consumption of the expensive Thalidomide-linker, the POI ligand (Acid) is typically used in slight excess.

| Component | Equivalents (Eq.) | Role | Notes |

| POI Ligand (R-COOH) | 1.0 - 1.2 | Electrophile | Ensure it is free of other nucleophilic amines. |

| Thalidomide-Linker-NH2 | 1.0 | Nucleophile | The limiting reagent. |

| HATU | 1.1 - 1.3 | Coupling Agent | High efficiency; preferred over EDC for sterically hindered acids. |

| DIPEA | 2.0 - 3.0 | Base | CRITICAL: Do not exceed 3.0 Eq. Excess base promotes glutarimide ring opening. |

| DMF or DMSO | Solvent | Solvent | Anhydrous grade required.[2][3] |

Stability Warning (The "Thalidomide Trap")

Thalidomide derivatives are chemically stable in organic solvents (DMF, DMSO) but degrade in aqueous basic solutions (pH > 7.5).

-

Hydrolysis: The glutarimide ring opens, rendering the PROTAC inactive against CRBN.

-

Racemization: The chiral center at the glutarimide bridge racemizes rapidly in base, converting the active (S)-enantiomer to the (R)-enantiomer (or racemic mixture).

Rule of Thumb: Keep the reaction anhydrous. Perform aqueous workups (if necessary) rapidly and with neutral/acidic buffers, or skip directly to HPLC purification.

Experimental Protocol: HATU Coupling

Materials

-

This compound (Store at -20°C)[4]

-

Carboxylic Acid Ligand (Dry)[1]

-

Anhydrous DMF (N,N-Dimethylformamide)

-

DIPEA (N,N-Diisopropylethylamine)[1]

-

LC-MS grade Acetonitrile and Water (with 0.1% Formic Acid)

Step-by-Step Procedure

1. Activation of Carboxylic Acid

-

In a clean, dry 4 mL glass vial equipped with a stir bar, dissolve the Carboxylic Acid (1.2 eq) in anhydrous DMF.

-

Concentration: Aim for 0.1 M – 0.2 M.

-

-

Add HATU (1.2 eq) to the vial.

-

Add DIPEA (2.5 eq) dropwise while stirring.

-

Incubation: Stir at Room Temperature (RT) for 5–10 minutes . The solution may turn slightly yellow; this is normal.

2. Coupling Reaction

-

Dissolve This compound (1.0 eq) in a minimal volume of anhydrous DMF.

-

Add the amine solution dropwise to the activated acid mixture.

-

Flush the headspace with Nitrogen or Argon and cap the vial tightly.

-

Stir at RT for 1–4 hours .

3. Monitoring (LC-MS)

-

After 1 hour, take a 2 µL aliquot. Dilute into 200 µL of MeOH/Acetonitrile.

-

Inject onto LC-MS.

-

Look for:

-

Disappearance of Thalidomide-Linker mass [M+H]+.

-

Appearance of Product mass [M+H]+.

-

Note: If the reaction is stalled after 2 hours, add an additional 0.2 eq of HATU and 0.5 eq of DIPEA.

-

4. Workup & Isolation

-

Option A (Direct Purification - Recommended): If the reaction is clean, dilute the mixture with DMSO/MeOH (1:1) and filter through a 0.2 µm syringe filter. Inject directly onto Prep-HPLC.

-

Option B (Extraction - Only if necessary):

Purification & Analysis

The final PROTAC must be purified to >95% purity for biological assays.

Preparative HPLC Protocol[6][9][10]

-

Column: C18 Reverse Phase (e.g., XBridge or Phenomenex Luna, 5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid (or TFA).[3]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid (or TFA).

-

Gradient: 5% B to 95% B over 20 minutes (adjust based on LC-MS retention time).

-

Detection: UV at 254 nm (Thalidomide absorbs strongly here) and 214 nm.

Storage

-

Lyophilize the collected fractions immediately. Avoid leaving the product in aqueous solution for >24 hours.

-

Store the solid powder at -20°C or -80°C under desiccant.

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for PROTAC synthesis.

Troubleshooting Guide

| Issue | Possible Cause | Solution |

| Low Yield | Hydrolysis of Active Ester | Ensure DMF is anhydrous. Minimize time between activation and amine addition. |

| Product M+18 Peak | Hydrolysis of Glutarimide | The thalidomide ring has opened. Avoid aqueous base. Use 0.1% Formic Acid in HPLC buffers.[7] |

| Starting Material Remains | Steric Hindrance | Switch to PyBOP (coupling agent) or heat gently to 35°C (caution: increases racemization risk). |

| Double Peak (LC-MS) | Racemization | Separation of R/S enantiomers. Reduce base equivalents (DIPEA) and reaction time. |

References

-

Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine.[8] Cell Chemical Biology.

-

BenchChem. (2025).[2][1][9] Application Notes and Protocols for Amide Bond Formation using EDC and HATU.[2]

-

Tokunaga, E., et al. (2018). Thalidomide-type teratogenicity: structure–activity relationships for congeners. Toxicology Research.

-

BOC Sciences. Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride Product Information.

-

ThermoFisher Scientific. (2023). HPLC Purification: When to Use Analytical, Semi-Preparative & Preparative Methods.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. adooq.com [adooq.com]

- 5. peptide.com [peptide.com]

- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hplc.eu [hplc.eu]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Optimized Amide Coupling Strategies for PROTAC Linker Synthesis

Executive Summary & Strategic Analysis

The synthesis of Proteolysis Targeting Chimeras (PROTACs) presents unique challenges compared to standard small-molecule medicinal chemistry. PROTACs are heterobifunctional molecules (MW 600–1200+ Da) comprising a Protein of Interest (POI) ligand, an E3 ligase ligand, and a linker.[1]

The amide bond is the most prevalent vector for linker attachment due to its stability and the availability of lysine-reactive or carboxyl-functionalized building blocks. However, the "standard" amide coupling conditions (e.g., EDC/HOBt or simple HATU protocols) often fail in PROTAC synthesis due to three specific bottlenecks:

-

Solubility Mismatch: The POI ligand and E3 ligand often have drastically different polarities, leading to precipitation in standard solvents.

-

Epimerization Risk: VHL ligands (containing a hydroxyproline core) and Thalidomide derivatives (containing a glutarimide ring) are highly susceptible to epimerization under basic conditions, which abolishes degradation activity.

-

Purification Difficulty: The high molecular weight and amphiphilic nature of PROTACs make separating the product from urea by-products (from carbodiimides) or guanidinium salts (from HATU) difficult via standard flash chromatography.

This guide prioritizes T3P (Propanephosphonic acid anhydride) and COMU over traditional reagents for complex PROTAC assemblies, providing protocols that ensure stereochemical integrity and simplified purification.

Decision Matrix: Reagent Selection

Do not default to HATU. Use this logic flow to select the optimal coupling system for your specific PROTAC linker.

Figure 1: Decision matrix for selecting coupling reagents based on substrate chirality and solubility.

Comparative Reagent Analysis

| Feature | HATU | T3P (Propanephosphonic acid anhydride) | COMU |

| Reactivity | Extremely High (The "Sledgehammer") | High (Slower kinetics than HATU) | High (Comparable to HATU) |

| Epimerization Risk | High (if base excess/prolonged) | Very Low (Ideal for VHL/CRBN) | Moderate |

| By-products | Tetramethylurea (water soluble) & Guanidinium salts (hard to remove) | Water-soluble phosphate salts | Water-soluble by-products |

| Purification | Often requires Prep-HPLC immediately | Aqueous wash removes reagents; Flash column possible | Easier than HATU |

| Solvent Compatibility | DMF, NMP, DMSO | EtOAc, DMF, DCM, THF | DMF, NMP |

| Best Use Case | Sterically hindered, non-chiral couplings | VHL/CRBN Ligands , Scale-up, Easy workup | General purpose, safety conscious |

Experimental Protocols

Protocol A: The "Low-Epimerization" Method (T3P)

Target: Synthesis of VHL-based PROTACs or coupling to sensitive CRBN ligands. Rationale: T3P acts as a dehydrating agent.[2] Unlike HATU, it does not generate reactive guanidinium species that abstract protons from chiral centers. Its by-products are water-soluble, allowing the crude material to be purified via simple extraction before chromatography.

Materials:

-

Carboxylic Acid component (1.0 equiv)[3]

-

Amine component (1.1 equiv)

-

T3P (50% w/w solution in DMF or EtOAc) (1.5 – 2.0 equiv)

-

Base: N-Methylmorpholine (NMM) or DIPEA (3.0 – 4.0 equiv)

-

Solvent: Anhydrous DMF (if polar) or EtOAc (if soluble)

Step-by-Step:

-

Dissolution: In a dried vial under

, dissolve the Carboxylic Acid (1.0 eq) and Amine (1.1 eq) in anhydrous DMF. Concentration should be 0.1 M – 0.2 M.-

Note: Unlike HATU, pre-activation is NOT required or recommended for T3P.

-

-

Base Addition: Add NMM (3.0 eq) to the mixture at 0°C.

-

Reagent Addition: Add T3P solution (1.5 eq) dropwise.

-

Critical: T3P is acidic. Adding it last ensures the pH remains regulated by the base immediately upon introduction.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–12 hours. Monitor via LC-MS.

-

Checkpoint: If reaction stalls (<50% conversion after 4h), add 0.5 eq additional T3P and 1.0 eq base.

-

-

Workup (The T3P Advantage):

-

Dilute reaction with EtOAc (even if reaction was in DMF, dilute 10x with EtOAc).

-

Wash sequentially with:

-

Water (x2)

-

Sat.

(x1) -

Brine (x1)

-

-

The T3P by-products partition into the aqueous layer.[2]

-

-

Purification: Dry organic layer over

, concentrate, and purify via Flash Chromatography (DCM/MeOH gradient).

Protocol B: The "Steric Power" Method (HATU)

Target: Hindered amines, non-chiral linkers, or when T3P fails to drive conversion. Rationale: HATU generates a highly reactive O-acyl(tetramethyl)uronium species. It is faster than T3P but requires careful removal of by-products.

Materials:

-

Carboxylic Acid component (1.0 equiv)[3]

-

Amine component (1.0 – 1.2 equiv)[3]

-

HATU (1.1 – 1.2 equiv)

-

Base: DIPEA (Hunig’s Base) (2.0 – 3.0 equiv)

-

Solvent: Anhydrous DMF or NMP.

Step-by-Step:

-

Pre-activation: Dissolve Carboxylic Acid (1.0 eq) in DMF (0.1 M). Add HATU (1.1 eq) and DIPEA (1.0 eq). Stir for 15–30 seconds.

-

Warning: Do not stir >5 mins. The active ester can degrade or racemize if left too long without the amine.

-

-

Coupling: Add the Amine component (1.2 eq) followed by the remaining DIPEA (1.5 eq).

-

Reaction: Stir at RT for 1–4 hours.

-

Quench: Add 2–3 drops of water to quench active ester.

-

Purification (Critical):

-

Direct Prep-HPLC: If the scale is small (<50 mg), inject the DMF solution directly onto a C18 Prep-HPLC column (Water/Acetonitrile + 0.1% Formic Acid).

-

Extraction: If scale is large, dilute with EtOAc, wash extensively with 5% LiCl (aq) to remove DMF, then brine. Note that HATU by-products are difficult to fully remove via extraction.

-

Synthetic Workflow & Purification Strategy

PROTACs are often "greasy" yet polar, making them streak on silica. Reverse-phase (C18) is usually required.

Figure 2: Purification workflow based on PROTAC solubility properties.

Troubleshooting Guide

| Observation | Root Cause | Solution |

| Epimerization (Double peaks in LCMS) | High pH during activation; prolonged activation time. | Switch to T3P (Protocol A). Use Collidine instead of DIPEA (weaker base). Reduce temperature to 0°C. |

| Low Conversion (Stalled) | Steric hindrance or aggregation (common with long PEG linkers). | Switch to HATU or PyBOP . Increase concentration to 0.5 M. Heat to 40°C (only if non-chiral). |

| Gelling/Precipitation | "Solubility clash" between Linker (PEG) and Ligand (Aromatic). | Use a co-solvent system: DMF/DMSO (1:1) or NMP . |

| "Sticky" Impurities | HATU by-products (guanidinium salts) co-eluting. | Perform an aqueous workup with 5% LiCl (removes DMF and some salts) or switch to T3P. |

| Ester Hydrolysis | Base-mediated hydrolysis of ester bonds in the linker/ligand. | Use Sym-collidine or NMM (less nucleophilic bases). Avoid aqueous workup if possible; load directly on C18. |

References

-

Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Chemical Reviews. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

-

Testa, A., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase. Journal of the American Chemical Society. [Link]

-

Maple, H. J., et al. (2014). Automated chemical synthesis of PROTACs. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Archifar (2023). T3P (Propanephosphonic Acid Anhydride) in Organic Synthesis.[2][5][Link]

Sources

Application Note: High-Efficiency Synthesis of Cereblon-Recruiting PROTACs via Amine Linkers

Abstract & Introduction

Proteolysis-Targeting Chimeras (PROTACs) have revolutionized drug discovery by enabling the degradation of "undruggable" proteins.[1] This guide focuses on the chemical synthesis of PROTACs recruiting the Cereblon (CRBN) E3 ligase using amine-functionalized linkers .

While various E3 ligases exist, CRBN remains a premier choice due to the physicochemical favorability of its ligands (Thalidomide, Pomalidomide, Lenalidomide)—collectively known as immunomodulatory imide drugs (IMiDs). Amine linkers are particularly strategic; they offer a handle for tuning solubility (logP) and pKa, which are critical for cell permeability and preventing the "hook effect" (autoinhibition at high concentrations).

The Mechanism of Action

The PROTAC functions as a bridge, inducing proximity between the Protein of Interest (POI) and the E3 ligase.[2][3][4][5] This ternary complex facilitates the transfer of ubiquitin from an E2 enzyme to the POI, marking it for proteasomal degradation.[4]

Figure 1: Mechanism of PROTAC-mediated ubiquitination.[2][3][4][5][6][7] The formation of a stable Ternary Complex is the rate-limiting step for efficient degradation.

Strategic Planning & Chemical Design

The Anchor: Selecting the CRBN Ligand

For amine-linked PROTACs, Pomalidomide is the preferred scaffold over Thalidomide.

-

Why: Pomalidomide possesses an exocyclic amino group at the C4 position of the phthalimide ring. This position acts as an ideal "exit vector"—a point where a linker can be attached without disrupting the ligand's binding affinity to the tri-tryptophan pocket of CRBN.

-

The Precursor: We utilize 4-Fluorothalidomide as the starting material.[6] The fluorine atom is an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions with amine linkers.

The Linker: Amine Chemistry

Amine linkers (e.g., alkyl diamines, piperazines, PEG-amines) are superior to pure carbon chains because:

-

Synthetic Ease: They react rapidly with 4-fluorothalidomide.

-

Solubility: The resulting secondary aniline nitrogen can be protonated at physiological pH, improving the aqueous solubility of the final hydrophobic PROTAC.

Experimental Protocols

Protocol A: Synthesis of the CRBN-Linker Module (The "Tail")

This protocol describes the SNAr reaction between 4-fluorothalidomide and a mono-Boc-protected diamine linker.

Reagents:

-

4-Fluorothalidomide (1.0 equiv)

-

N-Boc-diaminoalkane (e.g., N-Boc-1,5-diaminopentane) (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

-

Anhydrous DMSO or DMF (Solvent)

Step-by-Step Procedure:

-

Dissolution: In a dry reaction vial, dissolve 4-fluorothalidomide (276 mg, 1.0 mmol) in anhydrous DMSO (3 mL). Note: DMSO is preferred over DMF for higher reaction rates in SNAr.

-

Addition: Add the N-Boc-diamine linker (1.2 mmol) followed by DIPEA (350 µL, 2.0 mmol). The solution will typically turn yellow.

-

Reaction: Heat the mixture to 90°C for 12–16 hours.

-

Critical Control Point: Do not exceed 100°C. Excessive heat can cause the glutarimide ring (the part that binds CRBN) to undergo hydrolysis or racemization.

-

-

Monitoring: Monitor by LC-MS. Look for the disappearance of the fluoro-starting material (m/z ~277) and formation of the product mass.

-

Work-up:

-

Dilute slowly with water (30 mL) while stirring. The product usually precipitates as a yellow/green solid.

-

Filter the solid and wash copiously with water to remove DMSO.

-

Alternative: If no precipitate forms (common with PEG linkers), extract with Ethyl Acetate (3x), wash with brine, dry over MgSO4, and concentrate.

-

Deprotection: Dissolve the intermediate in DCM:TFA (1:1 v/v) and stir at room temperature for 1 hour to remove the Boc group. Evaporate volatiles to yield the CRBN-Amine Linker salt.

Protocol B: Conjugation to the POI Ligand (The "Warhead")

This assumes the POI ligand possesses a carboxylic acid (-COOH) for amide coupling.

Reagents:

-

POI Ligand-COOH (1.0 equiv)

-

CRBN-Amine Linker (from Protocol A) (1.0 equiv)

-

HATU (1.1 equiv)

-

DIPEA (3.0 equiv)[9]

-

Anhydrous DMF

Step-by-Step Procedure:

-

Activation: Dissolve the POI Ligand-COOH and HATU in anhydrous DMF. Stir for 5 minutes to activate the acid.

-

Coupling: Add the CRBN-Amine Linker and DIPEA.

-

Reaction: Stir at room temperature for 2–4 hours.

-

QC Check: Monitor by LC-MS.[5] The reaction is usually fast. If incomplete after 4 hours, add 0.2 equiv more HATU.

-

-

Purification: Inject the crude reaction mixture directly onto a Preparative HPLC (C18 column).

-

Gradient: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

-

Visualization of Synthetic Workflow

Figure 2: Modular synthesis workflow. The "Anchor" (CRBN ligand) is functionalized first, creating a versatile building block for coupling with various POI ligands.

Troubleshooting & Expertise (E-E-A-T)

Glutarimide Instability (The "Achilles Heel")

The glutarimide ring of thalidomide derivatives is chemically fragile.

-

Issue: In basic conditions (pH > 8) or prolonged heating, the ring opens to form isoglutamine derivatives.

-

Diagnosis: In LC-MS, you will see a mass shift of +18 Da (addition of water).

-

Prevention:

-

Use DIPEA (sterically hindered base) rather than TEA.

-

Avoid aqueous workups at high pH.

-